molecular formula C8H6FN3S B2380528 3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine CAS No. 874356-96-4

3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B2380528
CAS RN: 874356-96-4
M. Wt: 195.22
InChI Key: UFUTXJNYAQSYKE-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and fluorine (F) atoms. The presence of a fluorophenyl group suggests that the compound might have interesting chemical and physical properties due to the electronegativity of fluorine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the thiadiazole ring . The fluorine atom on the phenyl ring could introduce some interesting electronic effects .

Scientific Research Applications

Crystallographic and QTAIM Analysis

  • Noncovalent Interactions : A study by El-Emam et al. (2020) focused on the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including a variant with a 4-fluorophenyl group. The study revealed significant findings regarding the intra- and intermolecular interactions characterized by the quantum theory of atoms-in-molecules (QTAIM) approach. This is crucial for understanding the crystal structures and stabilization mechanisms of such compounds (El-Emam et al., 2020).

Structural and Antimicrobial Analysis

  • Synthesis and Antibacterial Properties : Yin et al. (2008) synthesized a compound including 4-fluorophenyl-1,3,4-thiadiazol-2-amine and reported its crystal structure with significant hydrogen bonding patterns. The study provides insights into the structural configuration of such compounds, which is essential for exploring their potential applications, especially in antibacterial properties (Yin et al., 2008).

Anticancer and Antitubercular Applications

  • Novel Anticancer and Antitubercular Agents : A study by Sekhar et al. (2019) explored the design and synthesis of 1,3,4-thiadiazole derivatives, including those with a 4-fluorophenyl group. These compounds demonstrated significant in vitro antitumor activities and antitubercular properties, highlighting their potential as therapeutic agents (Sekhar et al., 2019).

DNA Interaction Studies

  • DNA Binding Interactions : Shivakumara and Krishna (2021) conducted a study on 5-[substituted]-1, 3, 4-thiadiazol-2-amines, revealing that these compounds, including those with a fluorophenyl group, bind avidly to DNA through a groove binding mode. This study is significant for understanding the potential therapeutic applications of these compounds in DNA-targeted therapies (Shivakumara & Krishna, 2021).

Fluorescence and Biological Activity

  • Dual Fluorescence and Biological Potential : Budziak et al. (2019) explored the fluorescence emission spectra of 1,3,4-thiadiazole derivatives, including those with a fluorophenyl group. The study highlighted the dual fluorescence effects and potential biological applications of these compounds, suggesting their use as fluorescence probes or in pharmaceutical development (Budziak et al., 2019).

properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUTXJNYAQSYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874356-96-4
Record name 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine
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